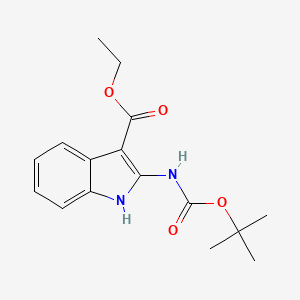

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

概要

説明

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The compound also contains an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the reaction of indole-3-carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid can yield ethyl indole-3-carboxylate.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反応の分析

Table 1: Key Reaction Conditions for Functionalization

Coupling and Cyclization Reactions

The compound participates in amide bond formation and cycloadditions due to its reactive ester and Boc-protected amine:

-

Peptide Coupling : Reacts with amino acids (e.g., Boc-Gly-OH) using HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) to form glycinamide derivatives .

-

Zn(II)-Catalyzed Cycloadditions : Engages in [3 + 2] or [4 + 2] cycloadditions with diaza-1,3-dienes under ZnCl₂ catalysis, yielding polycyclic indoline scaffolds .

Table 2: Cycloaddition Outcomes with Indole Derivatives

| Substrate | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Linear 1,2-diaza-1,3-diene | ZnCl₂ | Pyridazino[3,4-b]indole | 48% | |

| Cyclic 1,2-diaza-1,3-diene | ZnCl₂ | Pyrrolo[2,3-b]indole | 32% |

Deprotection and Rearrangement

The Boc and ethyl ester groups are selectively cleaved under controlled conditions:

-

Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group .

-

Ester Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids using LiOH or NaOH in aqueous THF .

Mechanistic Insight:

科学的研究の応用

Medicinal Chemistry

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development.

Case Study: Synthesis of Indole Derivatives

Research has demonstrated the utility of this compound in synthesizing indole derivatives that exhibit anticancer activity. For instance, derivatives synthesized from this compound showed promising results in inhibiting tumor growth in vitro .

Organic Synthesis

The compound serves as an intermediate in organic synthesis pathways, particularly in the formation of complex molecules. Its versatility allows chemists to introduce various functional groups through standard organic reactions.

Example Reaction Pathways :

- Amidation Reactions : The tert-butoxycarbonyl (Boc) group can be selectively removed to yield amine functionalities, which are crucial for further synthetic transformations.

- Coupling Reactions : The carboxylate group can participate in coupling reactions, facilitating the formation of peptide bonds or other linkages essential for constructing larger molecular frameworks .

Biochemical Research

In biochemical studies, this compound is explored for its role in enzyme inhibition and receptor binding studies. Its derivatives have been investigated for their potential to modulate biological pathways, particularly those involved in cancer and inflammation.

Case Study: Enzyme Inhibition

Studies have indicated that specific derivatives of this compound can inhibit enzymes that play a role in cancer progression, offering a pathway for therapeutic development .

Material Science

Beyond medicinal chemistry, this compound has applications in material science, particularly in the development of polymers and nanomaterials. The indole structure contributes to the electronic properties of materials, making them suitable for applications in organic electronics and sensors.

作用機序

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function and activity.

類似化合物との比較

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Similar in structure but contains an oxazole ring instead of an indole ring.

Ethyl 2-((tert-butoxycarbonyl)amino)ethylglycinate: Contains an ethylglycine moiety instead of an indole ring.

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexylacetate: Contains a cyclohexyl ring instead of an indole ring.

The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate, with the CAS number 1160995-04-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 304.34 g/mol

- CAS Number : 1160995-04-9

The synthesis of this compound typically involves the reaction of indole derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The Boc group serves as a protective group that facilitates selective reactions without interfering with other functional groups.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in cellular signaling pathways.

- Interaction with Biological Targets : The indole structure is known for its ability to interact with various biological receptors, which may contribute to its pharmacological effects.

Anticancer Activity

Recent research has indicated that compounds similar to this compound may possess anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | A549 | 20 | Cell cycle arrest |

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial activity. This compound has shown potential against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Study on Indole Derivatives : A study published in MDPI explored the biological activities of various indole derivatives, highlighting their potential as anticancer agents. The research indicated that modifications on the indole structure could enhance cytotoxicity against cancer cell lines such as HT-29 and MDA-MB-231 .

- Antimicrobial Activity Research : Another investigation focused on the antimicrobial activity of indole-based compounds against pathogenic bacteria. The results demonstrated that specific structural modifications could lead to increased potency against Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCBKFSBGPNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680529 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-04-9 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。